molecular formula C16H15NO B076748 N-Diphenylmethylacrylamide CAS No. 10254-08-7

N-Diphenylmethylacrylamide

Cat. No.: B076748
CAS No.: 10254-08-7
M. Wt: 237.3 g/mol
InChI Key: SHXRPEYRCYQSFS-UHFFFAOYSA-N
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Description

N-Diphenylmethylacrylamide is a chemically stable white solid with the molecular formula C16H15NO and a molecular weight of 237.30 g/mol . It is known for its applications in various fields due to its unique chemical properties.

Scientific Research Applications

N-Diphenylmethylacrylamide has a wide range of scientific research applications:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

While the specific mechanism of action for N-Diphenylmethylacrylamide is not mentioned in the search results, related compounds such as acrylamide have been studied extensively. Acrylamide’s neurotoxicity has been linked to axonal degeneration of the nervous system, nerve cell apoptosis, oxidative stress, inflammatory response, and gut-brain axis homeostasis .

Preparation Methods

N-Diphenylmethylacrylamide can be synthesized through several methods. One common synthetic route involves the reaction of benzhydrol with acrylonitrile . The reaction typically requires reflux conditions and the presence of a catalyst. Industrial production methods may vary, but they generally involve similar reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Diphenylmethylacrylamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-Diphenylmethylacrylamide can be compared with other similar compounds such as:

Properties

IUPAC Name

N-benzhydrylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-2-15(18)17-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12,16H,1H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXRPEYRCYQSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476054
Record name N-Diphenylmethylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10254-08-7
Record name N-Diphenylmethylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DIPHENYLMETHYLACRYLAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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